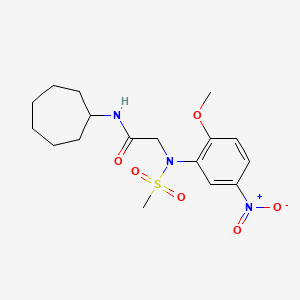
N~1~-cycloheptyl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cycloheptyl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly referred to as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
作用機序
CNQX acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor site and preventing the binding of glutamate. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its binding to the glutamate receptor leads to the activation of ion channels, resulting in the influx of cations such as sodium and calcium into the cell. This influx of cations leads to depolarization and the generation of an action potential. By blocking the binding of glutamate, CNQX inhibits the activation of the ion channels and prevents the generation of an action potential.
Biochemical and Physiological Effects:
CNQX has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. CNQX has also been shown to inhibit the excitotoxicity that occurs in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, CNQX has been shown to reduce pain perception and alleviate symptoms of drug addiction and psychiatric disorders.
実験室実験の利点と制限
CNQX is a highly specific and potent antagonist of the ionotropic glutamate receptor and has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. However, one limitation of CNQX is that it is not selective for a specific subtype of glutamate receptor and can inhibit the activity of all ionotropic glutamate receptors. Another limitation is that CNQX has a relatively short half-life in vivo, which limits its use in animal studies.
将来の方向性
For research on CNQX include the development of more selective antagonists for specific subtypes of glutamate receptors, the investigation of the role of glutamate receptors in the development of psychiatric disorders, and the development of novel therapies for neurodegenerative disorders based on the inhibition of glutamate receptors.
合成法
CNQX can be synthesized by reacting 2-amino-5-nitrophenol with cycloheptylamine, followed by the addition of methylsulfonyl chloride and glycine. The final product is obtained after purification through recrystallization. The synthesis of CNQX has been well established, and the compound is commercially available from various chemical suppliers.
科学的研究の応用
CNQX has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. CNQX has also been used to study the role of glutamate receptors in pain perception, drug addiction, and psychiatric disorders.
特性
IUPAC Name |
N-cycloheptyl-2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-26-16-10-9-14(20(22)23)11-15(16)19(27(2,24)25)12-17(21)18-13-7-5-3-4-6-8-13/h9-11,13H,3-8,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDULDSEWBDONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2CCCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)
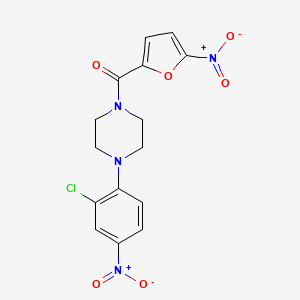
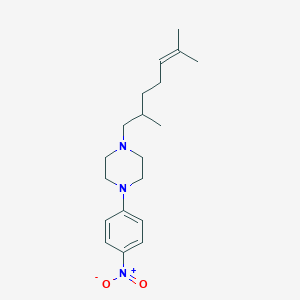

![9-(3-methyl-2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5130005.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)
![4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5130013.png)
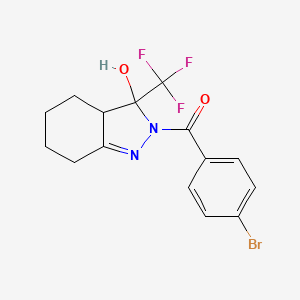
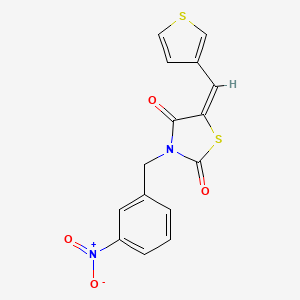


![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)